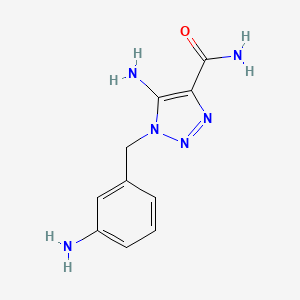

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring substituted with amino and carboxamide groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Introduction of Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, alkyl halides, and amines under basic or acidic conditions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines and dihydrotriazoles.

Substitution: Various substituted triazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

One of the most significant applications of 5-amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Current treatments have limitations due to side effects and efficacy in chronic phases of the disease. Research has demonstrated that derivatives of this compound exhibit potent activity against Trypanosoma cruzi in vitro and in vivo.

Case Study: Chagas Disease Treatment

A study utilized high-content screening to identify a series of 5-amino-1,2,3-triazole-4-carboxamides that showed significant improvements in potency and metabolic stability. One promising compound demonstrated substantial suppression of parasite burden in a mouse model, indicating its potential as a novel treatment option for Chagas disease .

Structure-Activity Relationship (SAR) Studies

The compound has been subjected to extensive SAR studies to optimize its pharmacological properties. Researchers have synthesized various analogs to enhance their efficacy and reduce toxicity.

Optimization Findings

The optimization process revealed that modifications to the triazole scaffold could lead to compounds with improved aqueous solubility and oral bioavailability. For instance, certain derivatives showed enhanced cellular selectivity and reduced liabilities associated with metabolic stability .

Synthesis Methodologies

The synthesis of this compound typically involves [3+2] cycloaddition reactions. This method allows for the efficient formation of the triazole ring while maintaining high yields and purity.

Synthesis Techniques

Common catalysts used in the synthesis include sodium ethoxide and cesium carbonate, facilitating a straightforward approach to generating diverse analogs for further testing .

Potential in Drug Discovery

The compound's unique structure makes it a valuable candidate in drug discovery. Its ability to modulate biological pathways related to bacterial resistance mechanisms has been explored, particularly regarding its impact on the SOS response in bacteria.

Research Insights

A high-throughput screen identified several chemotypes based on this scaffold that could inhibit RecA-mediated LexA cleavage, which is crucial for bacterial DNA repair mechanisms. This suggests potential applications in developing antibacterial agents .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Pyrazole Derivatives: Compounds with a pyrazole ring, which is structurally similar to the triazole ring.

Imidazole Derivatives: Compounds with an imidazole ring, another five-membered heterocycle with nitrogen atoms.

Uniqueness

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its amino and carboxamide groups, which confer distinct chemical and biological properties. This compound’s ability to form multiple hydrogen bonds and its potential for diverse chemical modifications make it a valuable scaffold for drug design and other applications.

Actividad Biológica

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its efficacy against various pathogens and its structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity. The presence of amino groups enhances its interaction with biological targets, making it a suitable candidate for drug development. The molecular formula is C_{11}H_{13N_5O with a molecular weight of approximately 233.26 g/mol.

Antiparasitic Activity

One of the most significant studies on this compound involves its effectiveness against Trypanosoma cruzi, the causative agent of Chagas' disease. High-content screening in VERO cells identified this compound as a promising lead compound. Optimization efforts led to increased potency and improved solubility, resulting in significant suppression of parasite burden in mouse models .

Table 1: Efficacy Against Trypanosoma cruzi

| Compound | pEC50 Value | Effect on Parasite Burden (Mouse Model) |

|---|---|---|

| This compound | >6 | Significant suppression |

| Benznidazole | N/A | Limited efficacy in chronic phase |

| Nifurtimox | N/A | Significant side effects |

Antibacterial Activity

The compound also shows promise in targeting bacterial infections. A study focusing on the inhibition of the SOS response in Escherichia coli demonstrated that derivatives of the triazole scaffold could effectively modulate bacterial resistance mechanisms. The refined analogs exhibited improved potency and breadth against both E. coli and Pseudomonas aeruginosa .

Table 2: Inhibition of SOS Response

| Compound | Potency (IC50) | Target Pathogen |

|---|---|---|

| This compound | N/A | E. coli, P. aeruginosa |

| Control Compound | N/A | N/A |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the amino group can significantly impact potency. For instance, replacing the amino group with hydrogen or methyl groups resulted in inactivity, suggesting that this functional group is essential for maintaining bioactive conformation .

Table 3: Structure Modifications and Activity

| Modification | Resulting Activity |

|---|---|

| NH2 → H | Inactive |

| NH2 → CH3 | Inactive |

| NH2 retained | Active |

Case Study 1: Chagas Disease Treatment

In a controlled study involving infected mice, treatment with optimized derivatives of this compound resulted in a marked decrease in parasitemia compared to untreated controls. The study highlighted the compound's potential as an alternative treatment option for Chagas disease, especially given the limitations of current therapies .

Case Study 2: Bacterial Resistance Modulation

Another study explored the ability of this compound to inhibit bacterial resistance mechanisms by targeting LexA protein in E. coli. The findings revealed that specific analogs could significantly suppress resistance development during antibiotic treatment, showcasing their potential role in enhancing existing antibacterial therapies .

Propiedades

IUPAC Name |

5-amino-1-[(3-aminophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,11-12H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOOEQHIKDGADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.